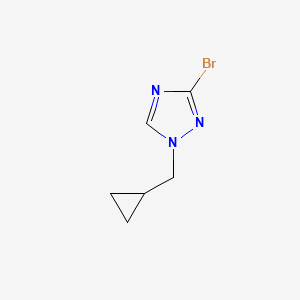![molecular formula C15H13NO4 B2626525 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol CAS No. 861409-09-8](/img/structure/B2626525.png)
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.27 g/mol . This compound features a benzodioxole moiety, which is a common structural motif in various natural products and synthetic compounds with significant biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol typically involves the condensation of 6-methoxy-2-hydroxybenzaldehyde with 1,3-benzodioxole-5-amine under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the imine formation .
Industrial Production Methods
the synthetic route described above can be scaled up with appropriate adjustments to reaction conditions and purification techniques .
化学反応の分析
Types of Reactions
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole and phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol is primarily used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: Used as a biochemical tool for studying protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential biological activities.
作用機序
The mechanism of action of 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions . The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interfere with cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
- 1-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-[(benzo[d][1,3]dioxol-6-yl)methyl]diselane
- Benzodioxole derivatives as COX inhibitors
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]-6-methoxyphenol is unique due to its specific combination of a benzodioxole moiety and a methoxyphenol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yliminomethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-18-13-4-2-3-10(15(13)17)8-16-11-5-6-12-14(7-11)20-9-19-12/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZQFONBVSMGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyclopropyl-4-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2626446.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2626448.png)
![N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2626449.png)



![4-[(2,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2626459.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)
![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)
![4-methyl-N-{4-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide](/img/structure/B2626463.png)
![1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone](/img/structure/B2626464.png)
